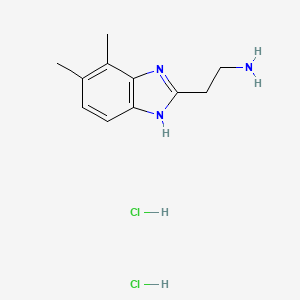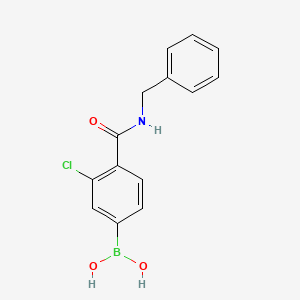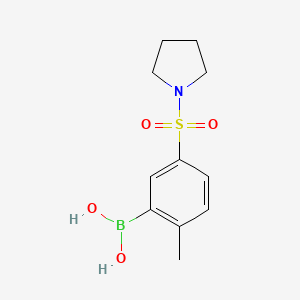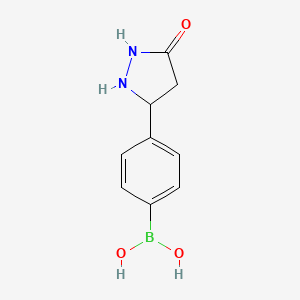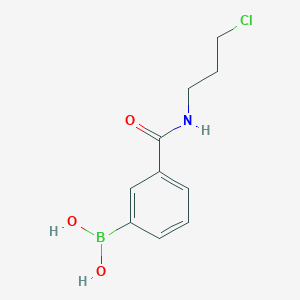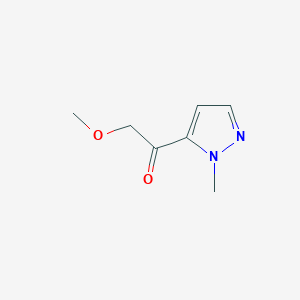
2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone
Übersicht
Beschreibung
“2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone” is a chemical compound with the CAS Number: 1177283-64-5. It has a linear formula of C7 H10 N2 O2 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone” is 154.17 . Its InChI Code is 1S/C7H10N2O2/c1-9-6(3-4-8-9)7(10)5-11-2/h3-4H,5H2,1-2H3 .Physical And Chemical Properties Analysis
“2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone” is a solid substance . It has a molecular weight of 154.17 . Its InChI Code is 1S/C7H10N2O2/c1-9-6(3-4-8-9)7(10)5-11-2/h3-4H,5H2,1-2H3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis of novel pyrazole derivatives, including those related to "2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone," often involves a series of chemical reactions like addition-cyclization, oxidation, substitution, hydrolysis, and condensation. These compounds' structures are usually confirmed by techniques such as NMR, IR, and X-ray diffraction analysis. For instance, Yuanyuan Liu et al. (2012) synthesized a series of 1,5-diaryl-1H-pyrazol-3-oxy derivatives and confirmed their structures using these methods, showcasing their potential in fungicidal activity (Liu et al., 2012).
Antibacterial and Antifungal Activity
- Several studies have explored the antimicrobial potential of compounds structurally similar to "2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone." For example, N. P. Rai et al. (2009) synthesized a series of novel oxadiazoles with demonstrated antibacterial activity against pathogens like Bacillus subtilis and Escherichia coli (Rai et al., 2009). Similarly, S. Bondock et al. (2011) prepared 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives with significant antibacterial and antifungal properties (Bondock et al., 2011).
Potential in Pain Management and Antitubercular Activity
- Some pyrazole derivatives exhibit potential in pain management and as antitubercular agents. For instance, J. Díaz et al. (2020) reported the synthesis of a pyrazole derivative, EST64454, as a σ1 receptor antagonist clinical candidate for pain treatment (Díaz et al., 2020). Muralidharan Venugopal et al. (2020) developed a series of compounds for anti-tubercular screening, showing significant potency against Mycobacterium tuberculosis (Venugopal et al., 2020).
Cytotoxicity and Anticancer Properties
- Research also extends to the cytotoxicity and potential anticancer properties of these compounds. H. Bonacorso et al. (2016) synthesized a series of trifluoromethyl-substituted pyrazoles and evaluated their cytotoxicity in human leukocytes (Bonacorso et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methoxy-1-(2-methylpyrazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-9-6(3-4-8-9)7(10)5-11-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESUCFVONCVLJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B1417780.png)
![2-Nitro-4-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride](/img/structure/B1417781.png)
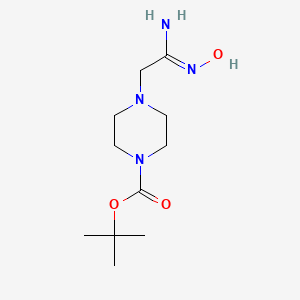
![[3-(2-Phenylmorpholin-4-yl)propyl]amine](/img/structure/B1417785.png)
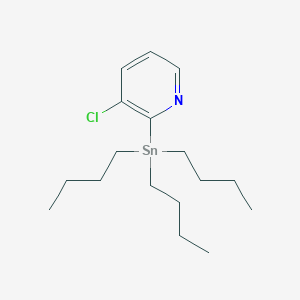
![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride](/img/structure/B1417787.png)
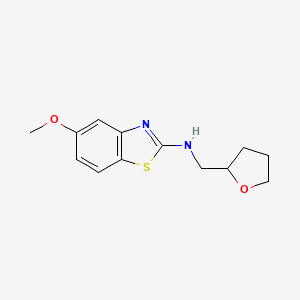
![ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1417791.png)
![[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1417792.png)
